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molecular formula C19H13F3O2S B8513776 4-((4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methoxy)benzaldehyde CAS No. 569685-43-4

4-((4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methoxy)benzaldehyde

Cat. No. B8513776
M. Wt: 362.4 g/mol
InChI Key: JJYBUXRRYYOFQF-UHFFFAOYSA-N
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Patent
US07351725B2

Procedure details

A solution of 1.95 g (7.5 mmol) of 2-hydroxymethyl-4-phenyl-5-trifluoromethyl-thiophene (from Step A), 925 mg (7.6 mmol) of 4-hydroxybenzaldehyde and 3.0 g (11.4 mmol) of triphenylphosphene in 40 mL of THF at 0° C. was treated with 2.0 g (11.4 mmol) of diethylazodicarboxylate. The resulting mixture was warmed to rt, stirred for 2 h, then concentrated. Chromatography on a Biotage 75S cartridge using 9:1 v/v heptane/EtOAc as the eluant afforded 2.5 g of impure title compound. Chromatography on a Biotage 40M cartridge using 19:1 v/v hexanes/EtOAc (1 L), then 4:1 v/v hexanes/EtOAc (1 L) as the eluant afforded 1.65 g (60%) of the title compound: 1H NMR (500 Mhz) δ 5.32 (s, 2H), 7.10 (d, J=8.5, 2H), 7.12 (s, 1H), 7.41-7.43 (5H), 7.85-7.90 (2H), 9.92 (s, 1H).
Name
2-hydroxymethyl-4-phenyl-5-trifluoromethyl-thiophene
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
925 mg
Type
reactant
Reaction Step One
Name
diethylazodicarboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
OCC1C=CC=C[C:4]=1[C:9]1[S:10][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:12][CH:13]=1.[OH:18][C:19]1[CH:26]=[CH:25][C:22]([CH:23]=[O:24])=[CH:21][CH:20]=1.CCOC(/N=N/C(O[CH2:37][CH3:38])=O)=O>C1COCC1>[C:38]1([C:12]2[CH:13]=[C:9]([CH2:4][O:18][C:19]3[CH:26]=[CH:25][C:22]([CH:23]=[O:24])=[CH:21][CH:20]=3)[S:10][C:11]=2[C:14]([F:15])([F:16])[F:17])[CH:37]=[CH:12][CH:13]=[CH:9][CH:4]=1

Inputs

Step One
Name
2-hydroxymethyl-4-phenyl-5-trifluoromethyl-thiophene
Quantity
1.95 g
Type
reactant
Smiles
OCC1=C(C=CC=C1)C=1SC(=CC1)C(F)(F)F
Name
Quantity
925 mg
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
diethylazodicarboxylate
Quantity
2 g
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=C(SC1C(F)(F)F)COC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 184%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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